molecular formula C9H8ClN3S B224181 2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B224181
M. Wt: 225.7 g/mol
InChI Key: SRTYKWUAAVWWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chlorine atom and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines or thiols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can be compared with other similar compounds such as:

    2-chloro-N-(2-thienylmethyl)acetamide: Shares a similar thienylmethyl group but differs in the presence of an acetamide group instead of a pyrimidine ring.

    2-chloro-N-(2-thienylmethyl)benzamide: Contains a benzamide group instead of a pyrimidine ring, leading to different chemical properties and applications.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.7 g/mol

IUPAC Name

2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H8ClN3S/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13)

InChI Key

SRTYKWUAAVWWRA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC2=NC(=NC=C2)Cl

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=NC=C2)Cl

Origin of Product

United States

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